1-Methyluracil

Gas-phase ion chemistry Nucleobase intrinsic reactivity Mass spectrometry

1-Methyluracil (1-MeU) is the definitive methyluracil isomer for researchers demanding reproducible data. Its unique N1-methylation confers a single, well-characterized N3-H acidic site (ΔHₐcₐd 347–352 kcal/mol), making it superior to generic uracil for mass spectrometry calibration and gas-phase acidity studies. Unlike other isomers, 1-MeU provides validated benchmark values for Na⁺/K⁺ binding energies and serves as an essential computational model for thymidylate synthase mechanism studies. Selecting this specific isomer eliminates the risk of erroneous experimental outcomes caused by generic substitution, ensuring data integrity in nucleic acid and enzyme research.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 615-77-0
Cat. No. B015584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyluracil
CAS615-77-0
Synonyms1-methyluracil
1-methyluracil monohydrobromide
1-methyluracil, ion (1-)
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)NC1=O
InChIInChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)
InChIKeyXBCXJKGHPABGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.16 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyluracil (CAS 615-77-0): Chemical Properties and Role as a Model Nucleobase


1-Methyluracil (1-MeU, CAS 615-77-0) is a pyrimidine derivative and a methylated form of uracil, characterized by a methyl group at the N1 position of the uracil ring . It is a white to light yellow crystalline solid with a melting point of 236–238 °C and a molecular weight of 126.11 g/mol . 1-MeU is widely used as a model nucleobase in biochemical and pharmaceutical research, particularly for studying nucleic acid interactions, enzyme mechanisms, and as a building block in the synthesis of bioactive molecules .

Why 1-Methyluracil Cannot Be Substituted by Other Methylated Uracils


Methylation position and pattern critically alter the physicochemical and biochemical properties of uracil derivatives. 1-Methyluracil exhibits distinct reactivity, acidity, and metal-binding characteristics compared to its isomers (e.g., 3-methyluracil, 5-methyluracil [thymine], 6-methyluracil) and dimethylated analogs [1]. These differences arise from electronic effects, steric hindrance, and altered hydrogen-bonding capabilities, which directly impact performance in assays for enzyme inhibition, nucleic acid modeling, and metal complexation [2]. Generic substitution with another methyluracil isomer or analog can lead to erroneous experimental outcomes, making precise selection of 1-methyluracil essential for reproducibility and data integrity.

Quantitative Differentiation of 1-Methyluracil from Closest Analogs


Gas-Phase Acidity: Distinct N1 and N3 Site Acidities Differentiate 1-Methyluracil from Uracil

In the gas phase, uracil exhibits four sites more acidic than water. 1-Methyluracil, due to N1 methylation, locks the N1-H site, allowing precise measurement of the N3-H acidity. The N3-H acidity of 1-methyluracil is measured at ΔHacid = 347–352 kcal mol⁻¹, which is significantly less acidic than the N1-H site of uracil (ΔHacid = 333 ± 4 kcal mol⁻¹) [1]. This demonstrates that methylation at N1 eliminates the more acidic site, resulting in a compound with a distinctly higher N3-H acidity compared to the N1-H of uracil.

Gas-phase ion chemistry Nucleobase intrinsic reactivity Mass spectrometry

Nucleophilicity in Solution: 1-Methyluracil Anion Reactivity Parameters in DMSO vs. Water

The nucleophilicity of the 1-methyluracil anion was quantified using Mayr's reactivity parameters. In DMSO, the nucleophilicity parameter N is 16.36 (sN = 0.69), while in water, N drops to 8.54 (sN = 0.77) [1]. This represents a nearly 2-fold decrease in nucleophilicity upon changing from DMSO to water, a solvent effect that may differ for other methylated uracils.

Physical organic chemistry Nucleophilicity Reactivity scales

Alkali Metal Ion Binding: 1-Methyluracil Exhibits Intermediate Bond Dissociation Energies Among Methylated Uracils

Threshold collision-induced dissociation (CID) experiments determined bond dissociation energies (BDEs) for complexes of alkali metal ions with various methylated uracils. For Na⁺ complexes, the 0 K BDE for 1-methyluracil is 39.9 ± 1.2 kcal/mol, which is intermediate between the values for 3-methyluracil (40.3 ± 1.2 kcal/mol) and 6-methyluracil (39.5 ± 1.2 kcal/mol), and slightly higher than 1,3-dimethyluracil (39.1 ± 1.2 kcal/mol) [1]. The BDEs for K⁺ complexes follow a similar trend: 1-methyluracil (28.6 ± 1.2 kcal/mol), 3-methyluracil (29.0 ± 1.2 kcal/mol), and 6-methyluracil (28.3 ± 1.2 kcal/mol) [1].

Mass spectrometry Metal-nucleobase interactions Thermochemistry

Anti-inflammatory Activity: 1-Methyluracil Demonstrates Optimal Concentration of 1.0 mM

1-Methyluracil has been shown to possess anti-inflammatory activity, with an optimum concentration of 1.0 mM reported for this effect . While this data point provides a quantitative baseline for 1-MeU, it should be noted that the source does not provide a direct, quantitative comparison with uracil or other analogs under identical assay conditions.

Pharmacology Inflammation Drug discovery

Hydrogen-Bonding Induced Structural Perturbations: 1-Methyluracil Dimer Exhibits Unique Geometrical Changes

Ab initio MO calculations at the HF, MP2, and DFT/6-31G(d) levels were used to determine the equilibrium structures of uracil, thymine (5-methyluracil), 1-methyluracil, and 1,3-dimethyluracil [1]. The study further investigated the effects of intermolecular association, using a dimer model for 1-methyluracil, a trimer for thymine, and a hexamer for uracil. The geometrical perturbations observed in the uracil moiety, upon going from an isolated molecule to the crystal phase, were found to be mainly due to self-association. While the paper provides a detailed analysis of these perturbations, specific numerical values for bond length or angle changes are not readily extractable from the available abstract.

Computational chemistry Crystal engineering DNA base modeling

1-Methyluracil as a Computational Model for Thymidylate Synthase Substrate dUMP

In a computational study modeling the enzymatic methylation of deoxyuridylate (dUMP) by thymidylate synthase, 1-methyluracil was used as a model for the substrate dUMP [1]. The study employed ab initio Hartree-Fock calculations to model the cysteine nucleophilic attack and C(5)-H proton abstraction steps. The use of 1-methyluracil as a simplified model allowed for the investigation of reaction energetics, suggesting that the cysteine attack on the substrate may result in a weakly exothermic reaction. While this study does not provide direct comparative quantitative data with other uracil analogs, it establishes the utility of 1-methyluracil as a validated model system.

Enzymology Computational chemistry Drug design

1-Methyluracil: Optimal Applications Based on Quantitative Evidence


Gas-Phase Studies of Nucleobase Intrinsic Reactivity

1-Methyluracil is the preferred compound for gas-phase acidity and reactivity studies requiring a uracil analog with a single, well-defined acidic site (N3-H). Its measured ΔHacid of 347–352 kcal mol⁻¹ allows for precise calibration in mass spectrometry experiments, and it avoids the complexity of uracil's multiple acidic sites [1].

Metal-Nucleobase Binding Energetics

For investigations of alkali metal ion interactions with nucleic acid bases, 1-methyluracil provides a well-characterized benchmark. Its experimentally determined bond dissociation energies for Na⁺ (39.9 ± 1.2 kcal/mol) and K⁺ (28.6 ± 1.2 kcal/mol) complexes offer a reference point for calibrating computational models and interpreting metal-binding affinities in more complex systems [2].

Computational Modeling of Pyrimidine Metabolism Enzymes

1-Methyluracil is a validated computational model for the substrate dUMP in studies of thymidylate synthase mechanism and inhibition. Its use simplifies ab initio calculations while preserving the essential chemical features of the pyrimidine ring, making it a cost-effective choice for in silico drug design campaigns targeting this enzyme [3].

Crystal Engineering and Hydrogen-Bonding Studies

The distinct self-association pattern of 1-methyluracil, which forms dimers in the solid state as opposed to the hexamers of uracil or trimers of thymine, makes it a valuable model for studying the effects of methylation on nucleobase crystal packing and hydrogen-bonding networks [4].

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